6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. This compound features a unique trifluoromethyl group, which contributes to its distinct chemical properties and potential applications in pharmaceuticals and agrochemicals. The presence of both a furo and pyridine ring system enhances its reactivity and biological activity, making it a subject of interest in various scientific studies.
This compound can be sourced from chemical suppliers and databases such as PubChem and ChemicalBook, where detailed information about its properties and synthesis can be found. It is also discussed in the context of pharmaceutical intermediates and chemical classifications relevant to drug development .
6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid is classified under organic compounds with specific relevance to medicinal chemistry due to its structural features that may influence biological activity. It falls within the broader category of nitrogen-containing heterocycles, which are often pivotal in drug design and development .
The synthesis of 6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid can involve several methods:
These methods often require careful control of reaction conditions to optimize yield and purity .
The synthesis typically involves multiple steps, including purification processes such as recrystallization or chromatography to isolate the desired product from by-products. The use of solvents and reagents must be optimized to ensure environmental safety and compliance with regulatory standards.
The molecular structure of 6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid includes:
This unique arrangement contributes to its chemical reactivity and potential interactions with biological targets .
The molecular formula for this compound is C10H6F3N O3, with a molecular weight of approximately 239.15 g/mol. The presence of fluorine atoms significantly influences its electronic properties, enhancing lipophilicity and potentially affecting its bioavailability in pharmacological applications.
6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry .
The reactivity patterns are influenced by the electronic effects of the trifluoromethyl group and the electron-withdrawing nature of the carbonyl and carboxylic acid functionalities. Understanding these interactions is vital for predicting reaction outcomes.
The mechanism of action for 6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid likely involves:
Research into its mechanism is ongoing, focusing on how structural variations affect biological activity .
Studies have indicated that compounds with similar structures exhibit diverse pharmacological activities, including anti-inflammatory and antimicrobial effects. Further investigation is necessary to elucidate the precise mechanisms involved in this compound's action.
Relevant data about these properties can be sourced from chemical databases such as PubChem and ChemicalBook .
6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid has potential applications in:
Ongoing research aims to explore these applications further while assessing safety profiles and regulatory compliance for commercial use .
Furo[2,3-b]pyridines represent a privileged medicinal scaffold in heterocyclic chemistry due to their fused bicyclic structure, which combines a furan ring with a pyridine moiety at specific positions. This arrangement confers enhanced electron density and planar rigidity, facilitating π-stacking interactions with biological targets. The furo[2,3-b]pyridine system exhibits greater aromatic stability compared to its [3,2-b] or [2,3-c] isomers, as confirmed by AM1 semiempirical calculations of heats of formation (ΔHf) and dipole moments [3] [7]. This stability arises from optimal electron delocalization across the 1,4-diheteropentalene system. The scaffold’s versatility is evidenced by its presence in calcium influx promoters, acetylcholinesterase inhibitors, and HIV-1 nonnucleoside reverse transcriptase inhibitors [3]. Derivatives like 6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid further incorporate lactam and carboxylic acid functionalities, enhancing hydrogen-bonding capacity and molecular recognition [5].
Table 1: Comparative Properties of Furopyridine Isomers
Isomer Type | Heat of Formation (ΔHf, kcal/mol) | Dipole Moment (Debye) | Aromaticity Index |
---|---|---|---|
Furo[2,3-b]pyridine | +38.2 | 4.8 | Moderate |
Furo[3,2-b]pyridine | +36.5 | 6.1 | High |
Furo[2,3-c]pyridine | +42.7 | 3.9 | Low |
The trifluoromethyl group (–CF₃) significantly modulates the bioactivity of furopyridine derivatives through three key mechanisms:
The carboxylic acid moiety enables salt formation for solubility optimization and chelates metal ions in enzymatic active sites. For example, in thieno[2,3-b]pyridine-2-carboxamides, the carboxylate group forms critical hydrogen bonds with residues in PfGSK-3 and TGF-βR1 proteins [6]. In 6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid, the –COOH at position 2 and lactam at positions 6/7 create a zwitterionic pharmacophore capable of multi-target engagement [2] [5].
Synthetic routes to furo[2,3-b]pyridines have evolved from classical condensation methods to transition-metal-catalyzed strategies:
Table 2: Evolution of Key Synthetic Methods for Furo[2,3-b]pyridines
Time Period | Method | Typical Yields | Limitations |
---|---|---|---|
1980–2000 | Combes Condensation | 30–55% | Multi-step, harsh conditions |
2000–2010 | Pd-Catalyzed Cross-Coupling | 60–85% | Costly catalysts, air sensitivity |
2010–Present | Oxidative Tandem Cyclization | 70–92% | Substrate specificity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0